molecular formula C5H12O3 B082931 1,2,5-Pentanetriol CAS No. 14697-46-2

1,2,5-Pentanetriol

Cat. No. B082931
Key on ui cas rn: 14697-46-2
M. Wt: 120.15 g/mol
InChI Key: WEAYWASEBDOLRG-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

Pentane-1,2,5-triol (5.00 g) was dissolved in acetone (150 mL), 2,2-dimethoxypropane (10.5 mL) and 4-methylbenzenesulfonic acid (794 mg) were added, and the mixture was stirred at room temperature for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50) to give the title compound (3.79 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH:2]([OH:7])[CH2:3][CH2:4][CH2:5][OH:6].CO[C:11](OC)([CH3:13])[CH3:12].CC1C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH3:12][C:11]1([CH3:13])[O:7][CH:2]([CH2:3][CH2:4][CH2:5][OH:6])[CH2:1][O:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(CCCO)O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
794 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(OCC(O1)CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07507740B2

Procedure details

Pentane-1,2,5-triol (5.00 g) was dissolved in acetone (150 mL), 2,2-dimethoxypropane (10.5 mL) and 4-methylbenzenesulfonic acid (794 mg) were added, and the mixture was stirred at room temperature for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50) to give the title compound (3.79 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH:2]([OH:7])[CH2:3][CH2:4][CH2:5][OH:6].CO[C:11](OC)([CH3:13])[CH3:12].CC1C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH3:12][C:11]1([CH3:13])[O:7][CH:2]([CH2:3][CH2:4][CH2:5][OH:6])[CH2:1][O:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(CCCO)O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
794 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(OCC(O1)CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07507740B2

Procedure details

Pentane-1,2,5-triol (5.00 g) was dissolved in acetone (150 mL), 2,2-dimethoxypropane (10.5 mL) and 4-methylbenzenesulfonic acid (794 mg) were added, and the mixture was stirred at room temperature for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50) to give the title compound (3.79 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH:2]([OH:7])[CH2:3][CH2:4][CH2:5][OH:6].CO[C:11](OC)([CH3:13])[CH3:12].CC1C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH3:12][C:11]1([CH3:13])[O:7][CH:2]([CH2:3][CH2:4][CH2:5][OH:6])[CH2:1][O:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(CCCO)O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
794 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(OCC(O1)CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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